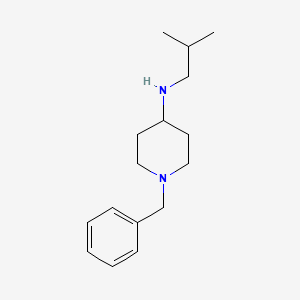

1-Benzyl-N-isobutylpiperidin-4-amine

CAS No.:

Cat. No.: VC13332925

Molecular Formula: C16H26N2

Molecular Weight: 246.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H26N2 |

|---|---|

| Molecular Weight | 246.39 g/mol |

| IUPAC Name | 1-benzyl-N-(2-methylpropyl)piperidin-4-amine |

| Standard InChI | InChI=1S/C16H26N2/c1-14(2)12-17-16-8-10-18(11-9-16)13-15-6-4-3-5-7-15/h3-7,14,16-17H,8-13H2,1-2H3 |

| Standard InChI Key | DSEDDRZWTWXAIN-UHFFFAOYSA-N |

| SMILES | CC(C)CNC1CCN(CC1)CC2=CC=CC=C2 |

| Canonical SMILES | CC(C)CNC1CCN(CC1)CC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

The IUPAC name for this compound is 1-benzyl-N-(2-methylpropyl)piperidin-4-amine, reflecting its substitution pattern (Table 1) . The benzyl group (C₆H₅CH₂-) at the 1-position and the isobutylamino group (-NHCH₂CH(CH₃)₂) at the 4-position create a sterically hindered tertiary amine.

Table 1: Chemical Identity of 1-Benzyl-N-isobutylpiperidin-4-amine

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-benzyl-N-(2-methylpropyl)piperidin-4-amine | |

| Molecular Formula | C₁₅H₂₄N₂ | |

| Molecular Weight | 232.36 g/mol | |

| CAS Registry Number | 1155-56-2 (related analog) | |

| Catalog Number | 0624CW |

The piperidine ring adopts a chair conformation, with the benzyl and isobutyl groups occupying equatorial positions to minimize steric strain. The amine functionality at the 4-position provides a potential site for hydrogen bonding, which may influence biological activity .

Synthesis and Structural Analogues

While no explicit synthesis protocol for 1-Benzyl-N-isobutylpiperidin-4-amine is documented in the provided sources, analogous piperidine derivatives are typically synthesized via nucleophilic substitution or reductive amination. For example, 1-Benzyl-4-piperidone—a precursor to many bioactive piperidines—is synthesized by reacting 4-piperidone hydrochloride with benzyl bromide in the presence of potassium carbonate (yield: 89.28%) . By analogy, the target compound could be synthesized through:

-

Quaternization of 4-aminopiperidine with benzyl bromide to form 1-benzylpiperidin-4-amine.

-

Alkylation of the secondary amine with isobutyl bromide or via reductive amination using isobutyraldehyde .

Key Reaction Considerations:

-

Solvent: Polar aprotic solvents like DMF or acetonitrile are preferred for alkylation reactions .

-

Temperature: Reactions often proceed at 60–80°C to optimize kinetics without promoting side reactions .

-

Purification: Column chromatography or crystallization (e.g., using chloroform/methanol) is employed to isolate the tertiary amine .

Physicochemical Properties

-

Solubility: Tertiary amines with aromatic and aliphatic substituents are typically soluble in organic solvents (e.g., ethanol, chloroform) but poorly soluble in water .

-

LogP: Estimated at ~4.2 for similar N-benzylpiperidines, indicating high lipophilicity .

-

Stability: Likely stable under ambient conditions but may degrade under strong acidic or oxidative environments due to the tertiary amine .

Biological Activity and Applications

Analgesic Properties

Arylpiperidine derivatives are known for multimodal pain management. The patent US10577360B2 discloses compounds like N-(1-benzylpiperidin-4-yl)-3-chloro-N-(1-phenylpyrazol-3-yl)thiophene-2-carboxamide with dual μ-opioid receptor agonist and norepinephrine reuptake inhibitor activity . The isobutyl group in 1-Benzyl-N-isobutylpiperidin-4-amine may modulate receptor affinity or metabolic stability.

CNS-Targeted Therapeutics

Piperidines frequently appear in CNS drug candidates due to their blood-brain barrier permeability. The isobutyl moiety could enhance lipophilicity, potentially improving pharmacokinetics for targets like sigma receptors or monoamine transporters .

The compound is classified as harmful if swallowed and may cause allergic skin reactions. Proper disposal methods include incineration or treatment via approved waste facilities .

Research Gaps and Future Directions

-

Synthetic Optimization: Detailed protocols for synthesizing 1-Benzyl-N-isobutylpiperidin-4-amine are needed, including yield optimization and stereochemical control.

-

Biological Screening: In vitro assays against viral, bacterial, and cancer cell lines would clarify its therapeutic potential.

-

Structure-Activity Relationships (SAR): Systematic modification of the benzyl and isobutyl groups could identify high-affinity analogs for specific targets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume